molecular formula C42H51N5O6 B12741949 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide CAS No. 161510-46-9

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide

Cat. No.: B12741949
CAS No.: 161510-46-9
M. Wt: 721.9 g/mol
InChI Key: SXMCNHGNMUQWRG-LOFFRUMASA-N
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Description

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:

    Protection and Deprotection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.

    Amide Bond Formation: Coupling reactions using reagents like carbodiimides (e.g., DCC) facilitate the formation of amide bonds between amino acids and other intermediates.

    Hydroxyl Group Introduction: Hydroxyl groups are introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride).

    Substitution: Nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

CAS No.

161510-46-9

Molecular Formula

C42H51N5O6

Molecular Weight

721.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H51N5O6/c1-4-34(46-42(52)53-28-33-23-15-8-16-24-33)39(49)45-35(25-30-17-9-5-10-18-30)38(48)37(43-26-31-19-11-6-12-20-31)41(51)47-36(29(2)3)40(50)44-27-32-21-13-7-14-22-32/h5-24,29,34-38,43,48H,4,25-28H2,1-3H3,(H,44,50)(H,45,49)(H,46,52)(H,47,51)/t34-,35-,36-,37+,38+/m0/s1

InChI Key

SXMCNHGNMUQWRG-LOFFRUMASA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCC(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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